

Application Notes and Protocols for PX-866 in Cell Culture Experiments

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Compound of Interest

Compound Name: PX-866-17OH

Cat. No.: B10774947

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These application notes provide detailed protocols for the dissolution, storage, and application of PX-866, a potent and irreversible pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K), for in vitro cell culture experiments.

Introduction

PX-866 is a derivative of wortmannin with improved stability, making it a valuable tool for investigating the roles of the PI3K/Akt/mTOR signaling pathway in various cellular processes, including cell proliferation, survival, motility, and autophagy.^{[1][2][3][4]} This pathway is frequently dysregulated in cancer, making PX-866 a compound of significant interest in oncology research.^{[2][3][5]} These protocols outline the necessary steps for preparing and using PX-866 to ensure reproducible and accurate experimental outcomes.

Product Information

| Property | Value | Source |
|------------------|--------------------------------------|--------|
| Molecular Weight | 525.59 g/mol | [1][6] |
| Appearance | Lyophilized powder/Crystalline solid | [1][7] |
| CAS Number | 502632-66-8 | [1][7] |
| Purity | >99% | [1] |

Solubility and Stock Solution Preparation

PX-866 is poorly soluble in water but readily dissolves in several organic solvents.[1] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for cell culture applications.[1][2]

Recommended Solvents and Solubility:

| Solvent | Solubility | Source |
|---------|-------------------------|--------|
| DMSO | ≥ 100 mg/mL (190.26 mM) | [8] |
| Ethanol | ≥ 25 mg/mL | [7] |
| DMF | 25 mg/mL | [7] |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

This is a standard concentration for a stock solution that allows for easy dilution to typical working concentrations.

Materials:

- PX-866 lyophilized powder
- Anhydrous or high-purity dimethyl sulfoxide (DMSO)
- Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

- **Equilibrate:** Allow the vial of lyophilized PX-866 to reach room temperature before opening to prevent condensation.
- **Reconstitution:** To prepare a 10 mM stock solution from 1 mg of PX-866, add 190.26 μ L of DMSO to the vial.[\[1\]](#)
- **Dissolution:** Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid excessive heat.
- **Aliquoting:** Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[\[1\]](#)[\[8\]](#)

Storage and Stability

Proper storage is critical to maintain the potency of PX-866.

| Form | Storage Temperature | Stability | Source |
|------------------------|---------------------|--|---|
| Lyophilized Powder | -20°C, desiccated | 24 months | [1] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 3 months at -20°C, up to 6 months at -80°C | [1] [8] |

Note: Once in solution, it is recommended to use PX-866 within 3 months to prevent loss of potency.[\[1\]](#) For longer-term storage, -80°C is preferable.[\[2\]](#)[\[8\]](#)

Application in Cell Culture

PX-866 is a potent inhibitor of the PI3K pathway and can be used to study its effects on various cellular functions.

Typical Working Concentrations: The optimal working concentration of PX-866 can vary depending on the cell line and the specific biological question being addressed. However, a general range is between 10 nM and 1000 nM.[1] Some studies have shown effects at subnanomolar concentrations for specific assays like cell motility.[2][4]

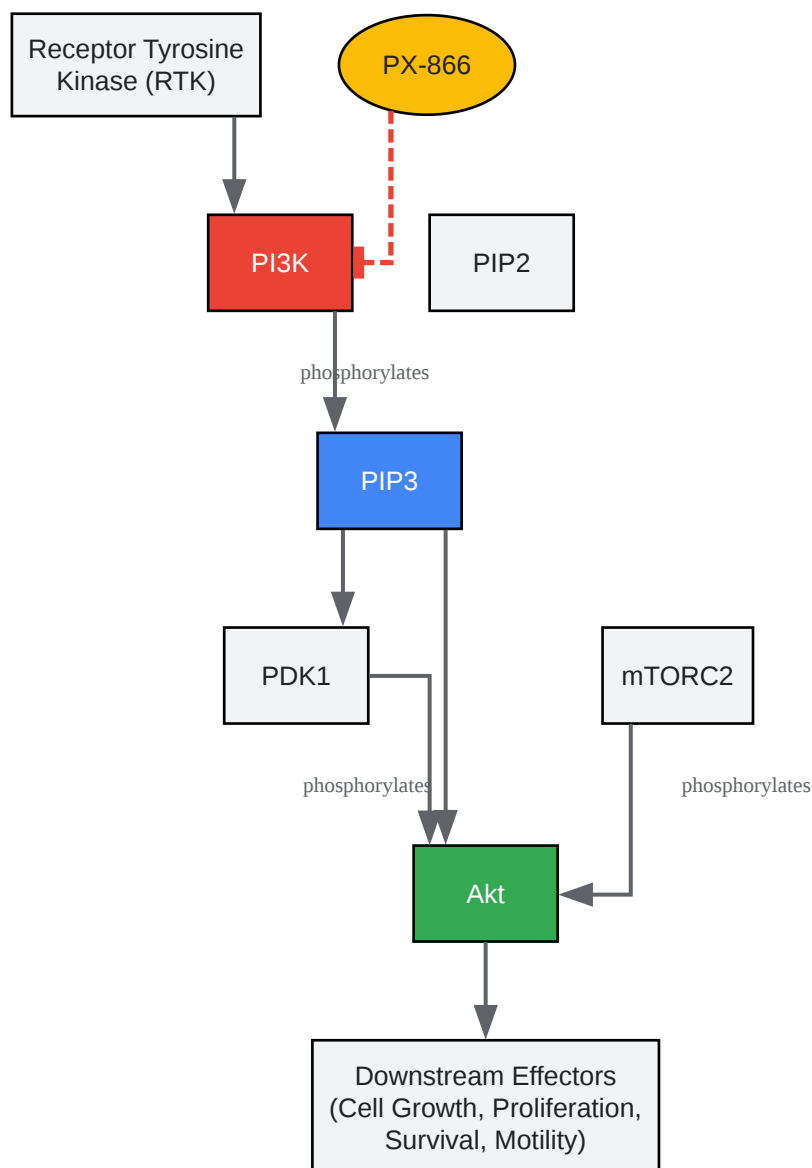
Typical Treatment Duration: The duration of treatment can range from a few hours to several days, depending on the experiment. A common range is 1 to 24 hours.[1] For longer-term studies, the media containing PX-866 may need to be replenished periodically.

Protocol for Treating Cells with PX-866:

- **Cell Seeding:** Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight.
- **Preparation of Working Solution:** On the day of the experiment, thaw an aliquot of the PX-866 stock solution at room temperature.
- **Dilution:** Prepare the final working concentration of PX-866 by diluting the stock solution in fresh, pre-warmed cell culture medium. It is good practice to perform serial dilutions to achieve the desired final concentration. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- **Treatment:** Remove the existing medium from the cells and replace it with the medium containing the desired concentration of PX-866. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
- **Incubation:** Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- **Downstream Analysis:** Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., p-Akt), cell viability assays, migration assays, or cell cycle analysis.[2][3]

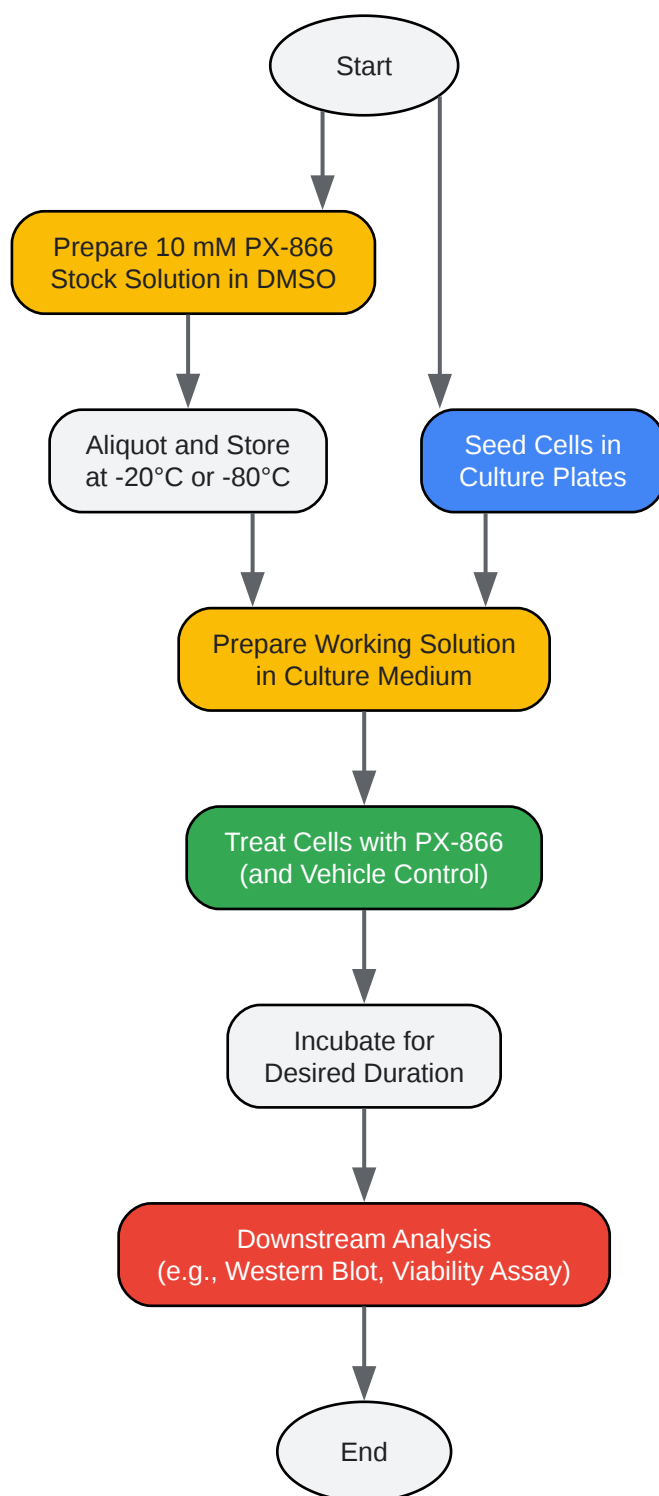
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for using PX-866.



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Caption: PI3K/Akt Signaling Pathway Inhibition by PX-866.



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Caption: Experimental Workflow for PX-866 in Cell Culture.

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